1-Methyl-3-p-tolyltriazene
Overview
Description
1-Methyl-3-p-tolyltriazene is an organic compound with the molecular formula C8H11N3. It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-). This compound is known for its applications in organic synthesis, particularly in esterification reactions .
Mechanism of Action
Target of Action
1-Methyl-3-p-tolyltriazene is primarily used as a methylating agent . It interacts with various biochemical entities, particularly carboxy groups of sialylated oligosaccharides , to facilitate methylation.
Mode of Action
The compound’s mode of action involves the transfer of a methyl group from the triazene molecule to its target . This methylation process alters the properties of the target molecule, potentially affecting its interactions and functions within biochemical pathways.
Biochemical Pathways
This compound is involved in the methylation of hippuric and o-, m-, and p-methylhippuric acids during gas chromatography . Methylation can significantly influence the behavior of these acids in various biochemical pathways, potentially affecting their solubility, reactivity, and interactions with other molecules.
Result of Action
The primary result of this compound’s action is the methylation of its target molecules . This can lead to changes in the target’s properties and functions, potentially influencing various cellular processes and biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-Methyl-3-p-tolyltriazene plays a significant role in biochemical reactions, particularly in the methylation of carboxy groups of various sialylated oligosaccharides. This compound is used as a derivatization agent in gas chromatography for the simultaneous determination of hippuric and methylhippuric acids . It interacts with enzymes and proteins involved in these biochemical processes, facilitating the methylation reaction. The nature of these interactions involves the transfer of a methyl group from this compound to the target biomolecule, resulting in the formation of methylated products.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in the expression of genes involved in metabolic pathways and the modulation of signaling cascades that regulate cell growth and differentiation . Additionally, this compound can induce changes in cellular metabolism by affecting the activity of enzymes involved in metabolic reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can undergo degradation over extended periods . The long-term effects of the compound on cellular function include alterations in gene expression and metabolic activity, which can persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound can influence the metabolism of fatty acids and amino acids by interacting with enzymes involved in their catabolism and anabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of transporters that facilitate its uptake and efflux.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound may be targeted to the mitochondria, where it can influence metabolic processes and energy production.
Preparation Methods
1-Methyl-3-p-tolyltriazene can be synthesized through several methods. One common synthetic route involves the reaction of p-toluidine with potassium nitrite in the presence of hydrochloric acid to form p-toluenediazonium chloride. This intermediate is then reacted with methylamine to yield this compound . The reaction conditions typically involve low temperatures (around -10°C) and careful control of pH to ensure the formation of the desired product.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
1-Methyl-3-p-tolyltriazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in esterification processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols for esterification. Major products formed from these reactions include azo compounds, amines, and esters .
Scientific Research Applications
1-Methyl-3-p-tolyltriazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly for esterification reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
1-Methyl-3-p-tolyltriazene can be compared with other triazene compounds, such as:
3-Methyl-1-p-tolyltriazene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methyl-3-phenyltriazene: Lacks the p-tolyl group, resulting in different chemical properties and uses.
1-Methyl-3-(4-methylphenyl)triazene: Another closely related compound with similar applications but distinct physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it particularly useful in esterification reactions and other synthetic applications .
Properties
IUPAC Name |
4-methyl-N-(methyldiazenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJVDGPCGXBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066680 | |
Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21124-13-0 | |
Record name | 1-Methyl-3-p-tolyltriazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21124-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-4-tolyltriazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-p-tolyltriazene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-3-p-tolyltriazene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-p-tolyltriazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-3-P-TOLYLTRIAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41T26MB6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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